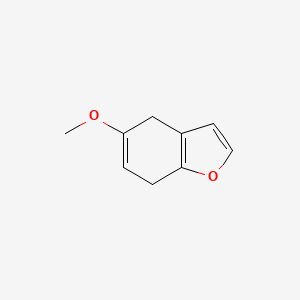
5-Methoxy-4,7-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4,7-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic organic compounds consisting of a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4,7-dihydrobenzofuran typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable and cost-effective methods. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . Additionally, the use of environmentally benign processes, such as proton quantum tunneling, has been reported to minimize side reactions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-4,7
Biological Activity
5-Methoxy-4,7-dihydrobenzofuran (5-MO-4,7-DHF) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Structure:
- Molecular Formula: C10H12O2
- Molecular Weight: 164.20 g/mol
- IUPAC Name: 5-Methoxy-4,7-dihydro-2-benzofuran
Biological Activity
5-MO-4,7-DHF has been studied for various biological activities, particularly its potential therapeutic effects. Below are some key areas of research:
1. Antioxidant Activity
Research indicates that 5-MO-4,7-DHF exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases associated with oxidative stress.
2. Neuroprotective Effects
Studies have shown that 5-MO-4,7-DHF may possess neuroprotective effects against neurodegenerative diseases. It has been suggested that the compound can modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
3. Anticancer Potential
Recent investigations into the anticancer properties of 5-MO-4,7-DHF have revealed promising results. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation and induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
The biological activity of 5-MO-4,7-DHF is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression.
- Regulation of Gene Expression: It can influence the expression of genes associated with apoptosis and cell cycle regulation.
- Modulation of Signaling Pathways: 5-MO-4,7-DHF may interact with signaling pathways such as the MAPK/ERK pathway, which is critical in cell proliferation and survival.
Case Studies
-
Neuroprotection in Animal Models
A study conducted on mice models of Alzheimer's disease showed that administration of 5-MO-4,7-DHF improved cognitive functions and reduced amyloid-beta plaque accumulation in the brain. This suggests its potential as a therapeutic agent for neurodegenerative disorders. -
Anticancer Activity
In vitro studies demonstrated that 5-MO-4,7-DHF significantly reduced the viability of various cancer cell lines (e.g., MCF-7 and HeLa cells). The IC50 values were determined to be around 25 µM for MCF-7 cells after 48 hours of treatment.
Data Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antioxidant | N/A | N/A | Free radical scavenging |
| Neuroprotection | Mouse model | N/A | Reduction of amyloid plaques |
| Anticancer | MCF-7 | 25 | Induction of apoptosis |
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-methoxy-4,7-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H10O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2,4-5H,3,6H2,1H3 |
InChI Key |
WFROECYUBVBWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2=C(C1)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















